{2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine
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Overview
Description
The compound “{2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine” is a chemical compound with the CAS Number: 1019375-24-6 . Its IUPAC name is 2-(3,4-dihydro-2(1H)-isoquinolinyl)isonicotinic acid . The compound has a molecular weight of 254.29 .
Molecular Structure Analysis
The InChI code for the compound is 1S/C15H14N2O2/c18-15(19)12-5-7-16-14(9-12)17-8-6-11-3-1-2-4-13(11)10-17/h1-5,7,9H,6,8,10H2,(H,18,19) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 254.29 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications
Water Oxidation Catalysis
Mononuclear ruthenium complexes with pentadentate ligands that include isoquinoline and pyridinyl groups have been synthesized and characterized. These complexes, specifically ones involving "{2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine" or similar structures, were explored for their ability to catalyze water oxidation. The research found that the substitution of pyridine groups with electron-withdrawing isoquinolines results in a higher redox potential but lower activity for water oxidation compared to other ruthenium complexes. This study provides insight into the structural and electronic factors influencing the catalytic efficiency of water oxidation, highlighting the potential of isoquinoline-containing complexes in catalysis under specific conditions (Vennampalli, Liang, Webster, & Zhao, 2014).
Transfer Hydrogenation Reactions
Quinazoline-based ruthenium complexes have demonstrated significant efficiency in transfer hydrogenation reactions. While not directly mentioning "{2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine," the study on these complexes sheds light on the structural motifs conducive to high catalytic activity. These findings suggest that isoquinoline derivatives could be optimized for similar catalytic applications, offering pathways to highly efficient transfer hydrogenation with potential scalability in organic synthesis (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Synthesis of Enantiopure Compounds
The synthesis of enantiopure compounds, including 10-nornaltrexones, involves intermediate pyridinyl compounds that share structural similarities with "{2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine." This research underscores the utility of isoquinoline derivatives in the enantioselective synthesis of complex molecules, which can have implications in pharmaceuticals and drug discovery (Selfridge, Deschamps, Jacobson, & Rice, 2014).
Structural and Electronic Modification for Catalytic Activity
In the realm of electro- and photocatalytic hydrogen production, cobalt complexes with pentadentate ligands incorporating isoquinoline have shown that such modifications can significantly alter catalytic activity and efficiency. These studies highlight the critical role of isoquinoline-containing ligands in tuning the redox properties and catalytic performance of metal complexes, pointing towards their broader application in renewable energy technologies (Wang, Liang, Reddy, Long, Driskill, Lyons, Donnadieu, Bollinger, Webster, & Zhao, 2018).
Synthesis of Complex Heterocycles
Isoquinoline derivatives have also been pivotal in the synthesis of complex heterocycles, demonstrating the versatility of "{2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine" and related structures in organic synthesis. Such compounds have been utilized as intermediates in the construction of pharmacologically relevant molecules, showcasing their importance in medicinal chemistry and drug development (Nagarajan, Rodrigues, Nethaji, Vöhler, & Philipsborn, 1994).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3/c16-10-13-6-3-8-17-15(13)18-9-7-12-4-1-2-5-14(12)11-18/h1-6,8H,7,9-11,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVBXCSFWJZIKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C=CC=N3)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine |
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